(3R)-1-(3-aminopropyl)pyrrolidin-3-ol
Overview
Description
(3R)-1-(3-aminopropyl)pyrrolidin-3-ol: is a chiral compound with a pyrrolidine ring substituted with an aminopropyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize (3R)-1-(3-aminopropyl)pyrrolidin-3-ol involves the reductive amination of 3-pyrrolidinone with 3-aminopropylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydroxylation: Another approach involves the hydroxylation of (3R)-1-(3-aminopropyl)pyrrolidine using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3R)-1-(3-aminopropyl)pyrrolidin-3-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding amine or alcohol. Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, hydrogen gas with palladium on carbon.
Substitution: Alkyl halides, acyl chlorides, nucleophiles like amines or alcohols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted pyrrolidines, amides, esters.
Scientific Research Applications
Chemistry:
Building Block: (3R)-1-(3-aminopropyl)pyrrolidin-3-ol is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibitors: The compound can be used to design enzyme inhibitors, particularly for enzymes involved in neurotransmitter metabolism.
Medicine:
Drug Development: It serves as a precursor or intermediate in the synthesis of drugs targeting neurological disorders, such as antidepressants and antipsychotics.
Industry:
Catalysts: The compound can be used in the development of chiral catalysts for asymmetric synthesis, improving the efficiency and selectivity of industrial chemical processes.
Mechanism of Action
The mechanism of action of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as neurotransmitter receptors or enzymes, modulating their activity. The aminopropyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the pyrrolidine ring provides structural stability.
Comparison with Similar Compounds
(3S)-1-(3-aminopropyl)pyrrolidin-3-ol: The enantiomer of the compound, which may have different biological activities and properties.
1-(3-aminopropyl)pyrrolidine: Lacks the hydroxyl group, leading to different reactivity and applications.
3-(3-aminopropyl)pyrrolidine-2,5-dione: Contains a dione moiety, which significantly alters its chemical behavior and applications.
Uniqueness:
Chirality: The (3R) configuration imparts specific stereochemical properties that can influence biological activity and selectivity.
Functional Groups: The presence of both an amino and a hydroxyl group allows for diverse chemical modifications and interactions.
Properties
IUPAC Name |
(3R)-1-(3-aminopropyl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-6,8H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZINGHRTXRLEX-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956948-81-5 | |
Record name | (3R)-1-(3-aminopropyl)pyrrolidin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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